[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride
Overview
Description
[1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride: is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.309 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. The process often includes the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry: In chemistry, [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity and receptor binding .
Medicine: Although not intended for therapeutic use, this compound can be used in preclinical studies to explore potential pharmacological effects and mechanisms of action .
Industry: In industrial applications, [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride is used in the development of new materials and chemical processes. It may also be employed in quality control and analytical testing .
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
[1,4’]Bipiperidinyl-4-carboxylic acid amide: Similar in structure but without the hydrochloride group.
Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.
Uniqueness: The uniqueness of [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in various research applications, particularly in the synthesis of complex molecules and the study of biological interactions.
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10;/h9-10,13H,1-8H2,(H2,12,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVCHKQFGWDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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